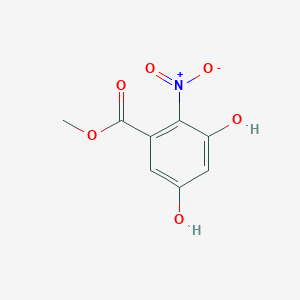

Methyl 3,5-dihydroxy-2-nitrobenzoate

Description

Properties

Molecular Formula |

C8H7NO6 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

methyl 3,5-dihydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3 |

InChI Key |

UHLNTUNVQIDXBC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Classical Nitration of Methyl 3,5-Dihydroxybenzoate

A common synthetic route starts with methyl 3,5-dihydroxybenzoate as the substrate. Controlled nitration is performed using a nitrating agent such as a mixture of nitric acid and sulfuric acid under carefully regulated temperature conditions to avoid over-nitration or degradation of hydroxyl groups. The reaction proceeds via electrophilic aromatic substitution, favoring the 2-position due to the directing effects of the hydroxyl groups.

-

- Nitrating mixture: Nitric acid and sulfuric acid

- Temperature: Typically 0–5 °C to moderate to avoid side reactions

- Time: 1–3 hours, monitored by thin-layer chromatography or HPLC

-

- Formation of methyl 3,5-dihydroxy-2-nitrobenzoate with yields ranging from 60–75% depending on conditions and purification efficiency.

Alternative Synthetic Route via Protection and Nitration

Due to the sensitivity of hydroxyl groups to harsh nitrating conditions, a protection-deprotection strategy is often employed:

Step 1: Protection of hydroxyl groups

Hydroxyl groups at positions 3 and 5 are protected as methyl ethers or silyl ethers to prevent unwanted side reactions during nitration.Step 2: Nitration

The protected methyl 3,5-dihydroxybenzoate derivative undergoes nitration under more vigorous conditions, allowing selective introduction of the nitro group at the 2-position.Step 3: Deprotection

The protecting groups are removed under mild conditions (e.g., acidic or fluoride ion treatment for silyl ethers) to regenerate the free hydroxyl groups, yielding methyl 3,5-dihydroxy-2-nitrobenzoate.

This method improves regioselectivity and yield but requires additional synthetic steps.

Synthesis via Halogenation and Subsequent Substitution

Another approach involves the preparation of methyl 3,5-dihydroxy-2-halobenzoate (e.g., 2-chloro or 2-bromo derivative) followed by nucleophilic substitution with nitrite sources or via palladium-catalyzed coupling to introduce the nitro group.

Step 1: Halogenation

Selective halogenation at the 2-position of methyl 3,5-dihydroxybenzoate using reagents like thionyl chloride or N-bromosuccinimide under controlled conditions.Step 2: Nucleophilic substitution or palladium-catalyzed coupling

The halogen is replaced by a nitro group using sodium nitrite in polar aprotic solvents or via palladium-catalyzed nitration methods.

This route offers an alternative for substrates sensitive to direct nitration.

Representative Experimental Data and Yields

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct nitration of methyl 3,5-dihydroxybenzoate | HNO3/H2SO4, 0–5 °C, 2 h | 65–75 | Simple but requires temperature control |

| Protection-nitration-deprotection | Methylation (MeI/K2CO3), nitration, BBr3 deprotection | 55–70 | Higher regioselectivity, more steps |

| Halogenation and substitution | Thionyl chloride or NBS; NaNO2 or Pd-catalysis | 50–65 | Alternative for sensitive substrates |

Analytical Characterization

The final product is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Proton NMR shows characteristic aromatic protons and methyl ester singlet.

- Hydroxyl protons appear as broad signals due to hydrogen bonding.

-

- Strong absorption bands for hydroxyl groups (~3400 cm⁻¹).

- Nitro group asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹).

- Ester carbonyl absorption near 1720 cm⁻¹.

-

- Molecular ion peak consistent with methyl 3,5-dihydroxy-2-nitrobenzoate molecular weight.

High-Performance Liquid Chromatography (HPLC):

- Purity typically >95% after recrystallization or chromatography.

Summary and Professional Notes

- Direct nitration is the most straightforward and commonly used method but requires careful temperature control to prevent side reactions.

- Protection strategies enhance regioselectivity and yield but increase the number of synthetic steps and cost.

- Halogenation followed by substitution offers a versatile alternative, especially for derivatives or sensitive substrates.

- Analytical data confirm the structure and purity of the synthesized compound, critical for further application in research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of methyl 3,5-dihydroxy-2-aminobenzoate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Methyl Benzoates

Methyl 2,5-Dimethoxy-3-nitrobenzoate ()

- Structure : Methoxy groups at positions 2 and 5, nitro at position 3.

- Synthesis : Produced via methylation of a hydroxy precursor using dimethyl sulfate (93% yield), indicating high efficiency .

- Key Differences : Replacement of hydroxyl groups with methoxy enhances lipophilicity and alters electronic effects. The nitro group’s position (3 vs. 2) may influence regioselectivity in further reactions.

Methyl 3,5-Dibromo-2,4-dimethoxy-6-methylbenzoate ()

- Structure : Bromine at positions 3 and 5, methoxy at 2 and 4, methyl at 4.

- Molecular Weight: 368.019 g/mol (vs. ~213 g/mol for the target compound, estimated based on formula C₈H₇NO₆).

- The absence of hydroxyl groups limits hydrogen-bonding interactions.

Fluoro- and Nitro-Substituted Analogs ()

- Examples :

- Methyl 2-fluoro-3-nitrobenzoate (Similarity: 0.93)

- Methyl 2,5-difluoro-4-nitrobenzoate (Similarity: 0.91)

- Key Differences : Fluorine substituents introduce strong electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution. The absence of hydroxyl groups reduces acidity compared to the target compound.

Methyl Esters of Diterpenoid and Fatty Acids

Sandaracopimaric Acid Methyl Ester ()

- Structure: A diterpenoid methyl ester with a fused tricyclic framework.

- Applications : Found in plant resins; used in PCA analysis for chemical ecology studies .

- Key Differences: The bulky diterpenoid backbone contrasts sharply with the planar aromatic structure of the target compound, leading to divergent physical properties (e.g., higher melting points) and biological roles.

Fatty Acid Methyl Esters ()

- Examples: Methyl palmitate, trans-13-octadecenoic acid methyl ester.

- Structure : Long aliphatic chains with terminal ester groups.

- Key Differences : Hydrophobic chains dominate physical properties (e.g., low water solubility), whereas the target compound’s aromatic ring and polar groups enhance solubility in polar aprotic solvents.

Agrochemical Methyl Benzoates ()

Metsulfuron Methyl Ester

- Structure : Features a sulfonylurea bridge and triazine ring attached to the benzoate core.

- Application : Herbicide targeting acetolactate synthase in plants .

- Key Differences : The sulfonylurea group introduces herbicidal activity absent in the target compound. The triazine ring adds complexity and specific binding properties.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for Methyl 3,5-dihydroxy-2-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves nitration of a substituted benzoic acid derivative followed by esterification. Key optimization strategies include:

- Temperature control : Lower temperatures (-35°C) during coupling steps minimize side reactions .

- Stoichiometric precision : Using 1.1–1.6 equivalents of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .

- Purification : Recrystallization with CHCl₃/n-hexane (1:1) improves purity and yield .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to terminate at optimal conversion.

Table 1: Critical Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Temperature (Step 1) | -35°C | Prevents undesired side reactions |

| DIPEA Equivalents | 1.1–1.6 equiv. | Facilitates deprotonation/coupling |

| Solvent System | CHCl₃/n-hexane | Enhances crystallization purity |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of Methyl 3,5-dihydroxy-2-nitrobenzoate?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ester OCH₃ at δ ~3.8 ppm, aromatic protons at δ 7.2–8.2 ppm) .

- IR Spectroscopy : Identifies nitro (NO₂ stretch ~1520 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks and fragmentation patterns .

- Melting Point Analysis : Validates purity; discrepancies >2°C indicate impurities .

Table 2: Key Spectral Signatures

| Functional Group | Technique | Signature Range |

|---|---|---|

| Nitro (NO₂) | IR | 1520–1560 cm⁻¹ (asymmetric) |

| Ester (COOCH₃) | ¹H NMR | δ 3.7–3.9 ppm (singlet) |

| Aromatic protons | ¹H NMR | δ 6.5–8.5 ppm (multiplet) |

Q. What are the key considerations for handling and storing Methyl 3,5-dihydroxy-2-nitrobenzoate to ensure stability?

- Moisture control : Store in a desiccator with silica gel to prevent hydrolysis of the ester group .

- Light protection : Use amber vials to avoid nitro group degradation under UV light .

- Temperature : Long-term storage at -20°C in inert atmospheres (N₂/Ar) minimizes decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group (-NO₂) meta to the ester enhances electrophilicity at the aromatic ring’s ortho/para positions, facilitating nucleophilic attack. Conversely, hydroxyl groups (-OH) act as directing groups but may require protection (e.g., acetylation) to prevent undesired side reactions. Kinetic studies using Hammett plots can quantify substituent effects .

Table 3: Substituent Effects on Reactivity

| Group | Electronic Effect | Reactivity Impact |

|---|---|---|

| -NO₂ | Strong EWG | Increases electrophilicity |

| -OH | Moderate EWG/EDG | Directs substitution, may deactivate |

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .

- Purity reassessment : Reproduce crystallization using solvents listed in conflicting studies (e.g., EtOAc vs. CHCl₃) .

- Controlled experiments : Synthesize the compound under standardized conditions to isolate variables (e.g., humidity, heating rates) .

Q. What strategies can modify the ester group for targeted drug delivery systems without compromising bioactivity?

- Prodrug design : Replace the methyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .

- PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and prolong circulation time .

- Click chemistry : Use azide-alkyne cycloaddition to conjugate targeting ligands (e.g., folate) .

Q. How to design experiments to study the compound’s potential as a chelating agent for metal ions in catalytic systems?

- Spectrophotometric titration : Monitor UV-Vis absorbance shifts upon metal addition (e.g., Fe³⁺, Cu²⁺) to determine binding constants .

- X-ray crystallography : Resolve metal-complex structures to identify coordination sites .

- Catalytic assays : Test activity in model reactions (e.g., oxidation of alcohols) with and without metal ions .

Table 4: Experimental Design for Chelation Studies

| Method | Key Metrics | Reference |

|---|---|---|

| UV-Vis Titration | λₘₐₓ shift, binding constant | |

| Cyclic Voltammetry | Redox potential changes | |

| Kinetic Profiling | Reaction rate enhancement |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.